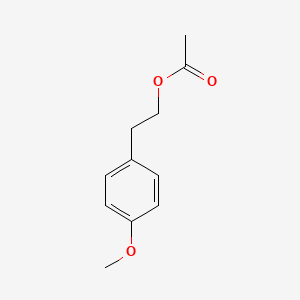

p-Methoxyphenethyl acetate

描述

Current Academic Context and Research Landscape

In the current academic environment, p-methoxyphenethyl acetate (B1210297) and its structural analogs are primarily investigated for their roles as precursors in organic synthesis and as components of biologically active molecules. Research is often focused on derivatives of the p-methoxyphenethyl scaffold rather than the acetate ester itself, highlighting the core structure's importance as a building block for more complex and functionalized compounds.

Detailed research findings have shown that modifications to the p-methoxyphenethyl structure lead to compounds with significant biological potential. For instance, derivatives have been synthesized and evaluated for their therapeutic properties, including potential treatments for neurodegenerative diseases like Alzheimer's. nih.gov In one study, a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides were synthesized and showed promising acetylcholinesterase inhibitory activity. nih.gov Furthermore, a phenol (B47542) derivative isolated from an Arctic fungus, 3-butyryl-2,6-dihydroxy-4-methoxyphenethyl acetate, displayed notable anti-influenza A virus activity.

The structural motif of p-methoxyphenethyl acetate is also found in natural products. For example, 2-(4-methoxyphenethyl)-4H-chromen-4-one is a chromone (B188151) identified in agarwood oils, which are valued in traditional medicine and perfumery. The presence of this moiety in natural sources prompts further investigation into the synthesis and biological activities of related structures.

Table 1: Selected Research on Derivatives of the p-Methoxyphenethyl Scaffold

| Derivative Class | Research Focus | Key Findings |

|---|---|---|

| N-(4-methoxyphenethyl)-4-methylbenzenesulfonamides | Alzheimer's Disease Therapeutics | Compounds showed significant acetylcholinesterase inhibitory activity, with some derivatives being more potent than standard references. nih.gov |

| Phenol Derivatives from Phoma muscivora | Antiviral and Cytotoxic Activity | 3-butyryl-2,6-dihydroxy-4-methoxyphenethyl acetate exhibited excellent anti-influenza A virus activity and moderate cytotoxicity against cancer cell lines. |

| Coumarin Hybrids | Anticancer and MAO Inhibition | N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide was synthesized as a hybrid molecule, with similar structures studied for anticancer and neuroprotective properties. mdpi.com |

| Tyrosinase Inhibitors | Melanogenesis Regulation | Amino acid-conjugated derivatives of p-methoxyphenethyl amine have been synthesized and shown to be potent inhibitors of mushroom and human tyrosinase. |

Interdisciplinary Significance in Chemical Sciences

The study of this compound and its parent alcohol extends across multiple disciplines within the chemical sciences, underscoring its versatility and importance.

Organic Synthesis: The compound serves as a key intermediate. For example, its precursor, p-methoxyphenethyl alcohol, can be used to synthesize p-methoxystyrene, an important monomer for polymers used in materials science. The esterification of p-methoxyphenethyl alcohol with various carboxylic acids is a subject of study, particularly using enzymatic catalysts like lipase (B570770) to create a range of esters with different properties. researchgate.net

Medicinal Chemistry: The p-methoxyphenethyl core is a valuable scaffold in drug discovery. Its derivatives are being explored for a wide range of pharmacological activities. Research has demonstrated that compounds incorporating this structure can act as inhibitors for enzymes like acetylcholinesterase and tyrosinase, making them candidates for treating Alzheimer's disease and skin pigmentation disorders, respectively. nih.gov The synthesis of hybrid molecules, such as coumarin-amides of p-methoxyphenethylamine, is an active area of research for developing new anticancer agents and monoamine oxidase (MAO) inhibitors for neurological conditions. mdpi.com

Fragrance and Flavor Chemistry: Due to its pleasant floral and sweet aroma, this compound is utilized in the formulation of perfumes and fragrances. chemsrc.com Its physicochemical properties, such as volatility and stability, are important considerations in its application within this industry.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-(4-methoxyphenyl)ethyl acetate | sigmaaldrich.com |

| CAS Number | 22532-51-0 | chemsrc.com |

| Molecular Formula | C₁₁H₁₄O₃ | chemsrc.com |

| Molecular Weight | 194.23 g/mol | chemsrc.com |

| Appearance | Colorless to pale yellow liquid | chemsrc.com |

| Boiling Point | 280.2 °C at 760 mmHg | chemsrc.com |

| Density | 1.062 g/cm³ | chemsrc.com |

| Flash Point | 112.5 °C | chemsrc.com |

| Refractive Index | 1.497 | chemsrc.com |

Structure

3D Structure

属性

CAS 编号 |

22532-51-0 |

|---|---|

分子式 |

C11H14O3 |

分子量 |

194.23 g/mol |

IUPAC 名称 |

2-(4-methoxyphenyl)ethyl acetate |

InChI |

InChI=1S/C11H14O3/c1-9(12)14-8-7-10-3-5-11(13-2)6-4-10/h3-6H,7-8H2,1-2H3 |

InChI 键 |

OBGXWJYYWCNXIT-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCC1=CC=C(C=C1)OC |

规范 SMILES |

CC(=O)OCCC1=CC=C(C=C1)OC |

其他CAS编号 |

22532-51-0 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for p-Methoxyphenethyl Acetate (B1210297)

p-Methoxyphenethyl acetate is an acetate ester derivative of p-methoxyphenethyl alcohol. ontosight.ai The core of its synthesis lies in the formation of an ester linkage, a fundamental reaction in organic chemistry.

Traditional methods for synthesizing esters like this compound from the corresponding alcohol, p-methoxyphenethyl alcohol, are well-established. One of the most common approaches is the Fischer-Speier esterification, which involves heating the alcohol with acetic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. researchgate.netlibretexts.org This reaction is reversible, and to drive the equilibrium towards the product, excess alcohol or the removal of water is typically employed. researchgate.net

Another prevalent method is the reaction of p-methoxyphenethyl alcohol with a more reactive carboxylic acid derivative, such as acetyl chloride or acetic anhydride (B1165640). libretexts.org The reaction with an acyl chloride is often vigorous at room temperature and produces hydrogen chloride as a byproduct. libretexts.org Using acetic anhydride is a common alternative. These reactions provide a high yield of the desired ester.

Modern synthetic chemistry has introduced milder and more selective methods for esterification. These innovative protocols often provide higher yields and are compatible with a wider range of functional groups.

Enzyme-Catalyzed Esterification: Lipases are increasingly used as biocatalysts for ester synthesis due to their high selectivity and mild reaction conditions. Lipase-catalyzed condensation of p-methoxyphenethyl alcohol with various carboxylic acids has been explored, demonstrating the feasibility of enzymatic routes to produce related esters. researchgate.net Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are particularly effective. researchgate.net

Coupling Agent-Mediated Esterification: Reagents that facilitate the coupling of carboxylic acids and alcohols under mild conditions have become popular. The Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride (TCBC) and a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP), is a powerful method for the synthesis of esters, particularly for sterically hindered substrates. frontiersin.org Another approach involves the use of 2-methyl-6-nitrobenzoic anhydride (MNBA) with DMAP, which has been successfully used to synthesize esters of 4-methoxyphenethyl alcohol with cinnamic acids in good yields. mdpi.com

A simple and environmentally friendly procedure involves reacting the alcohol with an acyl chloride in dimethyl carbonate (DMC) at room temperature. nih.govmdpi.com This method avoids harsh conditions and provides good yields of the final ester products. nih.govmdpi.com

Esterification Reactions Utilizing p-Methoxyphenethyl Alcohol Precursors

Design and Synthesis of Chemically Modified Derivatives and Analogues of this compound

The structural backbone of this compound, the 4-methoxyphenethyl moiety, is a common scaffold for the synthesis of various derivatives, including amides and sulfonamides, which are explored for their biological activities.

The synthesis of these derivatives typically starts from 4-methoxyphenethylamine (B56431), the amine analogue of p-methoxyphenethyl alcohol.

A series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides has been synthesized and characterized. The general synthetic pathway begins with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield the parent sulfonamide, N-(4-methoxyphenethyl)-4-methylbenzenesulfonamide. nih.gov This intermediate is then N-substituted by reacting it with various alkyl or aralkyl halides in the presence of lithium hydride (LiH) as an activator and N,N-dimethylformamide (DMF) as the solvent. nih.govpeerj.com

Table 1: Synthesis of N-(4-Methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides Derivatives

| Compound ID | Substituent (from Alkyl/Aralkyl Halide) | Molecular Formula | Molecular Mass ( g/mol ) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|---|

| 5b | Propyl | C₁₉H₂₅NO₃S | 347 | 79 | 75 |

| 5j | 4-Methylbenzyl | C₂₄H₂₇NO₃S | 409 | 97 | 67 |

Data sourced from PeerJ. nih.gov

Synthesis of Phenethyl-Based Amides and Sulfonamides

2-((4-Methoxyphenethyl)amino)-2-oxoethyl Esters

Derivatives featuring both amide and ester functionalities have been synthesized by coupling various substituted benzoic and cinnamic acids with 4-methoxyphenethylamine. These compounds, named 2-((4-methoxyphenethyl)amino)-2-oxoethyl esters, are investigated for their potential as tyrosinase inhibitors. researchgate.netnih.gov The synthesis involves creating an amide bond between the amine group of 4-methoxyphenethylamine and the carboxylic acid group of a second molecule, which also contains an ester linkage.

One of the most active compounds identified in a study was 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl)acrylate (Ph9). researchgate.netnih.gov Another notable derivative is 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6). researchgate.netnih.gov

Table 2: Examples of 2-((4-Methoxyphenethyl)amino)-2-oxoethyl Ester Derivatives

| Compound ID | Full Chemical Name | Physical State | Melting Point (°C) |

|---|---|---|---|

| Ph2 | 2-((4-Methoxyphenethyl)amino)-2-oxoethyl 4-hydroxybenzoate | Solid | 93-95 |

| Ph5 | 2-((4-Methoxyphenethyl)amino)-2-oxoethyl 3,5-dihydroxybenzoate | - | - |

| Ph6 | 2-((4-Methoxyphenethyl)amino)-2-oxoethyl cinnamate | - | - |

| Ph9 | 2-((4-Methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl)acrylate | - | - |

Data sourced from Molecules and ResearchGate. researchgate.netnih.govresearchgate.net

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

The synthesis of N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide is a notable example of creating complex hybrid molecules. This compound is synthesized through the reaction of 2-(4-methoxyphenyl)ethan-1-amine with ethyl 2-oxo-2H-chromene-3-carboxylate. mdpi.comresearchgate.net The process involves mixing the two reactants in ethanol (B145695) and heating the mixture under reflux for several hours. This straightforward amidation reaction yields the target carboxamide as a precipitate, which can then be purified by recrystallization. mdpi.com The successful synthesis and structure of this previously unreported molecule have been confirmed through extensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry. mdpi.comresearchgate.netresearchgate.net

Table 1: Synthesis of N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

| Reactant 1 | Reactant 2 | Solvent | Condition | Yield |

| 2-(4-Methoxyphenyl)ethan-1-amine | Ethyl 2-oxo-2H-chromene-3-carboxylate | Ethanol | Reflux (6 hours) | 94% |

Data sourced from MDPI. mdpi.com

Synthesis of Urea (B33335) Derivatives Incorporating the p-Methoxyphenethyl Moiety

Urea derivatives containing the p-methoxyphenethyl scaffold are of interest in medicinal chemistry due to the diverse biological roles of urea-based compounds. researchgate.net An efficient and environmentally friendly method for synthesizing unsymmetrical ureas involves using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent. biointerfaceresearch.com In this approach, 4-methoxyphenethylamine is first reacted with CDI in water at low temperatures to form a carbonylimidazolide intermediate. biointerfaceresearch.com Subsequently, a second amine, such as 3-methoxyphenethylamine, is added to the reaction mixture, which is then stirred at room temperature to produce the final unsymmetrical urea derivative. biointerfaceresearch.com This method is notable for proceeding in aqueous conditions without the need for a base or an inert atmosphere, making it a green alternative to traditional methods that often require anhydrous solvents. researchgate.net Other synthetic routes include the reaction of 4-methoxyphenethylamine with isocyanate derivatives in anhydrous solvents like dichloromethane (B109758).

Table 2: Synthesis of an Unsymmetrical Urea Derivative

| Reactant 1 | Reagent | Intermediate | Reactant 2 | Product |

| 4-Methoxyphenethylamine | 1,1'-Carbonyldiimidazole (CDI) | Carbonylimidazolide | 3-Methoxyphenethylamine | 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) urea |

Data sourced from Biointerface Research in Applied Chemistry. biointerfaceresearch.com

Synthesis of Pyridazinone Derivatives for Specialized Applications

Pyridazinone derivatives are a significant class of heterocyclic compounds with a wide range of applications in pharmacology and agriculture. scispace.com The synthesis of pyridazinones incorporating a methoxyphenyl group often involves the cyclization of a suitable precursor with a hydrazine (B178648) source. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone is achieved through a two-step process. scispace.com It begins with the Friedel-Crafts acylation of o-cresyl methyl ether using succinic anhydride, which forms an intermediate γ-keto acid. This intermediate is then cyclized by reacting it with hydrazine hydrate (B1144303) to yield the final pyridazinone derivative. scispace.com Other strategies involve the condensation of appropriate β-aroylacrylic acids with hydrazine derivatives, such as 4-hydrazinobenzenesulfonamide hydrochloride, in ethanol. scispace.com These synthetic routes allow for the creation of a library of pyridazinone compounds with varied substitutions for further research. nih.govmdpi.com

Synthesis of Cinnamic Acid Ester Derivatives

Cinnamic acid esters are another class of compounds that can be synthesized from p-methoxyphenethyl precursors, specifically p-methoxyphenethyl alcohol. One effective method for this esterification involves the use of 2-methyl-6-nitrobenzoic anhydride (MNBA) as a coupling agent, catalyzed by 4-dimethylaminopyridine (DMAP). mdpi.com For example, the synthesis of 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate was achieved by reacting 4-methoxyphenethyl alcohol with 2-methylcinnamic acid in dichloromethane at room temperature. mdpi.com This method is presented as an alternative to using reagents like thionyl chloride, which is a controlled substance. mdpi.comresearchgate.net A more traditional approach involves the direct esterification of cinnamic acid with an alcohol, such as p-methoxyphenethyl alcohol, by refluxing the mixture with a catalytic amount of concentrated sulfuric acid. tjpr.orgresearchgate.net

Table 3: MNBA/DMAP-Catalyzed Synthesis of a Cinnamic Acid Ester Derivative

| Alcohol | Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Product |

| 4-Methoxyphenethyl alcohol | 2-Methylcinnamic acid | MNBA | DMAP, Triethylamine | Dichloromethane | 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate |

Data sourced from MDPI. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of esters like this compound.

Solvent-Free and Environmentally Benign Reaction Conditions

Significant progress has been made in developing solvent-free methods for ester synthesis. The acetylation of alcohols, including presumably p-methoxyphenethyl alcohol, can be achieved efficiently under solvent- and catalyst-free conditions. rsc.org One such protocol involves heating an alcohol with acetic anhydride. This method provides a direct and environmentally benign route to the corresponding acetate ester, avoiding the environmental impact associated with organic solvents. rsc.org While not a direct synthesis of this compound, related research on the iridium-catalyzed tandem synthesis of amides and secondary amines from esters has also been conducted under solvent-free conditions, demonstrating the broader applicability of eliminating solvents in organic transformations. ibs.re.kr

Utilization of Acetonitrile (B52724) in Esterification Processes

Acetonitrile is a common polar aprotic solvent used in various chemical reactions, including esterification. The substrate selectivity of lipase-catalyzed condensation of p-methoxyphenethyl alcohol with a range of carboxylic acids has been systematically studied in acetonitrile. researchgate.net This enzymatic approach in an organic solvent represents a green alternative for ester synthesis. researchgate.net Additionally, acetonitrile is used as a solvent in other modern esterification methods. For example, an iron-catalyzed esterification of p-toluic acid with 4-methoxyphenethyl alcohol was successfully carried out in acetonitrile, highlighting the solvent's utility in facilitating metal-catalyzed coupling reactions. researchgate.net Acetonitrile is also the solvent of choice in the TEMPO-catalyzed oxidation of 4-methoxyphenethyl alcohol to 4-methoxyphenylacetic acid, a precursor for certain esterification reactions. orgsyn.org In a different context, a patent describes a condensation reaction to form a more complex molecule where acetonitrile is a preferred solvent. google.com

Phase Transfer Catalysis in Derivative Synthesis

Phase Transfer Catalysis (PTC) has emerged as a powerful and environmentally benign methodology in organic synthesis, facilitating reactions between reactants located in immiscible phases. nih.govbiomedres.us This technique often eliminates the need for expensive, anhydrous, or hazardous solvents and strong, dangerous bases like metal hydrides or amides, replacing them with safer alternatives such as aqueous sodium hydroxide (B78521). crdeepjournal.orglookchem.com The core principle of PTC involves a phase-transfer agent, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactive anion from an aqueous or solid phase into an organic phase where the reaction with the substrate occurs. crdeepjournal.orgslideshare.net

This methodology has been successfully applied to a wide array of reactions, including nucleophilic substitutions, alkylations, and esterifications. crdeepjournal.orgresearchgate.net The synthesis of esters from carboxylic acids and alcohols is a prime example where PTC can offer significant advantages over traditional acid-catalyzed esterification, such as milder reaction conditions and higher yields. mdpi.com Specifically, the esterification of organic acids can be efficiently carried out using alkyl halides in a biphasic system with a PTC catalyst. mdpi.com

While direct studies on the synthesis of this compound derivatives using PTC are not extensively documented in the reviewed literature, the principles can be applied to the esterification of p-methoxyphenethyl alcohol. The general mechanism would involve the deprotonation of the alcohol in the aqueous phase by a base, followed by the transfer of the resulting alkoxide anion into the organic phase by the PTC catalyst to react with an acylating agent. Furthermore, asymmetric PTC, often employing chiral catalysts derived from cinchona alkaloids, has been instrumental in the synthesis of chiral aryl acetates and related structures, achieving high enantioselectivity. byu.edubyu.edu This suggests the potential for developing stereoselective syntheses of chiral derivatives of this compound.

Precursor Chemistry and Upstream Synthesis of Key Intermediates

The synthesis of this compound relies on the availability of key precursors. This section explores the chemical transformations involved in preparing these essential starting materials.

Conversion of p-Methoxyphenethyl Alcohol to p-Methoxystyrene

A significant precursor, p-methoxystyrene, can be synthesized from p-methoxyphenethyl alcohol through a continuous gas-solid phase catalytic dehydration process. This method is noted for its simplicity, mild operating conditions, and high selectivity, yielding a product of high purity with minimal environmental impact due to the absence of by-product discharge. google.com The reaction is carried out in an isothermal fixed-bed reactor where the vaporized alcohol is passed over a solid catalyst. google.com

| Parameter | Value | Reference |

| Reactant | p-Methoxyphenethyl alcohol | google.com |

| Product | p-Methoxystyrene | google.com |

| Catalyst | Modified aluminum silicate | google.com |

| Reaction Type | Gas-solid phase catalytic dehydration | google.com |

| Temperature | 275 °C | google.com |

| Pressure | -0.08 MPa | google.com |

| Yield | > 80% | google.com |

| Product Purity | > 95% | google.com |

Synthesis of 4-Methoxyphenethylamine from Related Ketones

4-Methoxyphenethylamine, another crucial intermediate, can be prepared from 4-methoxyphenylacetone (B17817) through reductive amination. epo.orggoogle.com This transformation can be achieved using various reducing agents. One common method involves catalytic hydrogenation, where the ketone is reacted with an amine in the presence of a catalyst like platinum on carbon (Pt/C) under a hydrogen atmosphere. google.com Alternatively, chemical reducing agents such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride (B8407120) can be employed. epo.org The choice of reducing agent and reaction conditions can be tailored to achieve high yields and purity of the desired amine. For instance, the reductive amination of 4-methoxyphenylacetone is a key step in the synthesis of pharmaceutical compounds like arformoterol. epo.orggoogle.com

| Precursor | Product | Reagents/Catalyst | Reaction Type | Reference |

| 4-Methoxyphenylacetone | 4-Methoxyphenethylamine | H₂, Platinum on Carbon (Pt/C), Amine | Catalytic Hydrogenation / Reductive Amination | google.com |

| 4-Methoxyphenylacetone | 4-Methoxyphenethylamine | Sodium Borohydride, Amine | Reductive Amination | epo.org |

| 3-Methoxybenzaldehyde | 1-(3-Methoxyphenyl)-2-nitro-1-propene, then 3-Methoxyphenethylamine | Nitroethane, then Reduction | Condensation, then Reduction | google.com |

Enzymatic Transformations of Phenethyl Acetate Analogues

Enzymatic transformations offer a green and highly selective alternative to traditional chemical methods for the synthesis of esters. Lipases, in particular, are widely used biocatalysts for esterification and transesterification reactions due to their stability in organic solvents, broad substrate specificity, and high chemo-, regio-, and enantioselectivity. researchgate.netscirp.orgsemanticscholar.org The synthesis of phenethyl acetate and its analogues has been extensively studied using various lipases, such as those from Candida antarctica (often immobilized as Novozym® 435), Rhizopus oryzae, and porcine pancreas. nih.govscirp.orgresearchgate.net

These enzymatic reactions are typically carried out in non-aqueous solvents, and the choice of acyl donor, such as vinyl acetate or acetic anhydride, can significantly influence the conversion rate. nih.govscirp.org For example, the enzymatic synthesis of 2-phenylethyl acetate catalyzed by Novozym® 435 via transesterification with vinyl acetate has been optimized to achieve high yields. nih.gov Similarly, the enzymatic synthesis of various benzyl (B1604629) acetate derivatives, including 4-methoxybenzyl acetate, has been demonstrated with high conversion yields using Candida antarctica lipase (B570770) B. mdpi.comsciforum.net These studies highlight the potential for developing efficient and selective biocatalytic routes to this compound.

| Enzyme | Substrate(s) | Acyl Donor | Product | Conversion/Yield | Reference |

| Novozym® 435 | 1-Phenylethanol | Vinyl acetate | 1-Phenylethyl acetate | 61.49% Yield | scirp.org |

| Novozym® 435 | 2-Phenethyl alcohol | Vinyl acetate | 2-Phenylethyl acetate | 85.4% Yield | nih.gov |

| Candida antarctica lipase B | 4-Methoxybenzyl alcohol | Vinyl acetate | 4-Methoxybenzyl acetate | ~90% Conversion | mdpi.com, sciforum.net |

| Novozym® 435 | Caffeic acid, Phenethyl alcohol | - | Caffeic acid phenethyl ester | 40% Conversion | mdpi.com |

| Candida antarctica lipase B | Methyl caffeate, Phenethyl alcohol analogues | - | Caffeic acid phenethyl ester analogues | 93.8-97.6% Conversion | nih.gov |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like p-methoxyphenethyl acetate (B1210297). By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton NMR (¹H-NMR) spectroscopy for p-methoxyphenethyl acetate allows for the identification and mapping of all non-exchangeable protons in the molecule. The spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), displays distinct signals characterized by their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

The ¹H-NMR spectrum of this compound shows characteristic signals that confirm its structure. rsc.org The aromatic protons on the p-substituted benzene (B151609) ring appear as two distinct doublets, a result of their coupling to adjacent protons. rsc.org The ethyl group connecting the aromatic ring and the acetate moiety gives rise to two triplets, corresponding to the two methylene (B1212753) (-CH₂-) groups. rsc.org The methoxy (B1213986) (-OCH₃) group protons appear as a sharp singlet, and the acetyl (-COCH₃) methyl protons also produce a singlet, but at a different chemical shift. rsc.org

Detailed assignments from a 400 MHz spectrum in CDCl₃ are provided below. rsc.org

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.13 | d | 8.6 | 2H | Aromatic (Ha) |

| 6.85 | d | 8.6 | 2H | Aromatic (Hb) |

| 4.24 | t | 7.1 | 2H | -O-CH₂- |

| 3.79 | s | - | 3H | -OCH₃ |

| 2.87 | t | 7.1 | 2H | Ar-CH₂- |

| 2.04 | s | - | 3H | -C(O)CH₃ |

Source: The Royal Society of Chemistry. rsc.org (s = singlet, d = doublet, t = triplet)

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C-NMR spectrum, each unique carbon atom in this compound produces a single peak, allowing for a complete carbon count.

The spectrum confirms the presence of ten distinct carbon environments. rsc.org The carbonyl carbon of the ester group is characteristically deshielded, appearing at a high chemical shift (δ > 170 ppm). rsc.org The aromatic carbons show signals in the typical aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group being the most deshielded among them. rsc.org The carbons of the methoxy, acetyl methyl, and the two methylene groups appear in the more shielded, aliphatic region of the spectrum. rsc.org

Detailed assignments from a 100 MHz spectrum in CDCl₃ are provided below. rsc.org

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 171.24 | C=O (Ester) |

| 158.42 | C-OCH₃ (Aromatic) |

| 129.98 | CH (Aromatic) |

| 129.94 | C-CH₂ (Aromatic) |

| 114.03 | CH (Aromatic) |

| 65.32 | -O-CH₂- |

| 55.37 | -OCH₃ |

| 34.31 | Ar-CH₂- |

| 21.12 | -C(O)CH₃ |

Source: The Royal Society of Chemistry. rsc.org

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₁H₁₄O₃), HRMS can confirm its elemental composition by matching the experimentally measured mass with the theoretically calculated mass. This technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures. mdpi.comresearchgate.net

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₃ |

| Calculated Mass [M+H]⁺ | 195.0965 |

| Measured Mass | Varies by experiment |

Note: The measured mass is compared against the calculated mass to confirm the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of specific chemical bonds.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features:

Ester Carbonyl (C=O) Stretch: A strong, sharp absorption band typically appears in the region of 1735-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum and is a clear indicator of the acetate group. specac.com

C-O Stretch: The spectrum shows C-O stretching vibrations associated with the ester and the ether linkages. The ester C-O stretch is typically found around 1230-1250 cm⁻¹, while the aryl ether C-O stretch appears near 1030-1040 cm⁻¹. specac.com

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring include C-H stretching just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1500-1600 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretch: The C-H bonds of the methylene and methyl groups exhibit stretching vibrations just below 3000 cm⁻¹. vscht.cz

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| ~3050-3000 | C-H | Aromatic |

| ~2950-2850 | C-H | Aliphatic (CH₂, CH₃) |

| ~1740 | C=O | Ester |

| ~1610, 1515 | C=C | Aromatic Ring |

| ~1240 | C-O | Ester (acetyl) |

| ~1035 | C-O | Aryl Ether |

Note: These are approximate values; exact positions can vary slightly.

Chromatographic Techniques in Separation and Quantification

Chromatographic methods are essential for the separation, purification, and quantification of this compound from reaction mixtures or natural extracts. The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector (GC-MS). jeol.comchromatographyonline.com In this technique, the compound is vaporized and travels through a capillary column at a rate dependent on its boiling point and interactions with the column's stationary phase. The retention time is a characteristic property used for identification. GC-MS allows for both the separation of the compound from a mixture and its structural confirmation via its mass spectrum. nih.gov

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the analysis and purification of this compound. researchgate.net It is particularly useful for non-volatile or thermally unstable compounds. In HPLC, the compound is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the analyte between the two phases. By using a suitable detector, such as a UV detector that can monitor the absorbance of the aromatic ring, HPLC can be used to quantify the purity of this compound or to monitor its formation during a chemical reaction. sigmaaldrich.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective chromatographic technique widely employed for monitoring the progress of chemical reactions, such as the synthesis of this compound. libretexts.orglibretexts.org Its simplicity and speed allow chemists to quickly assess the consumption of starting materials and the formation of the desired product. sigmaaldrich.com

The principle of TLC involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. missouri.edurubingroup.org Separation is achieved based on the differential partitioning of the reaction components between the two phases. rubingroup.org For this compound and related compounds, silica gel is the most common stationary phase due to its polarity, which effectively interacts with the functional groups of the analytes. rubingroup.orginterchim.com

The selection of the mobile phase is critical for achieving good separation. libretexts.org A common starting point for esters like this compound is a mixture of a non-polar solvent and a more polar solvent, such as hexane (B92381) and ethyl acetate. libretexts.orgresearchgate.net The ratio of these solvents is adjusted to optimize the separation; increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate) causes the compounds to travel further up the plate, resulting in higher Retention Factor (Rf) values. interchim.com For instance, a mobile phase of hexane:ethyl acetate in a 9:1 ratio has been used for compounds with similar polarity. univie.ac.at

After the plate is developed, the separated spots are visualized. Since this compound contains an aromatic ring, it is UV-active and can be easily visualized under a UV lamp, typically at 254 nm. libretexts.org The progress of a reaction is monitored by spotting the reaction mixture alongside the starting materials on the TLC plate at different time intervals. A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, this compound.

Interactive Table 1: Typical TLC Parameters for Reaction Monitoring

| Parameter | Description | Typical Value/Choice | Rationale |

| Stationary Phase | The adsorbent layer on the plate. | Silica Gel 60 F254 | A polar stationary phase suitable for separating moderately polar compounds like esters. rubingroup.orginterchim.com The F254 indicates a fluorescent indicator for UV visualization. |

| Mobile Phase | The solvent system that moves up the plate. | Hexane/Ethyl Acetate | A common solvent system where the polarity can be fine-tuned by adjusting the ratio to achieve optimal separation. libretexts.orgresearchgate.net |

| Sample Application | Method of applying the sample to the plate. | Microcapillary spotting | Allows for the application of small, concentrated spots, leading to better separation. missouri.edu |

| Development | The process of allowing the mobile phase to ascend the plate. | In a closed chamber | Ensures the atmosphere is saturated with solvent vapors, leading to more reproducible results. sigmaaldrich.com |

| Visualization | Method for detecting the separated compound spots. | UV Light (254 nm) | The aromatic ring in this compound allows for non-destructive visualization under UV light. libretexts.org |

Gas Chromatography (GC) for Mixture Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds in a mixture. etamu.edu It is particularly well-suited for determining the purity of this compound and for the quantitative analysis of components in complex mixtures, such as flavor and fragrance compositions. fao.org In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. etamu.edu

The separation occurs based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. basicmedicalkey.com Capillary columns, which have a very small internal diameter and contain the stationary phase coated on the inner wall, are commonly used due to their high separation efficiency. basicmedicalkey.com For a compound like this compound, a non-polar or medium-polarity column, such as one with a dimethylpolysiloxane or (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-1, HP-5), is typically effective.

The instrumental parameters are optimized to achieve good resolution and peak shape. The sample is injected into a heated port to ensure rapid vaporization without thermal degradation. nih.gov The column oven temperature is often programmed to increase during the analysis, which allows for the efficient elution of compounds with a range of boiling points. nih.gov The Flame Ionization Detector (FID) is a common choice for this type of analysis as it is robust and highly sensitive to organic compounds. gcms.cz The time it takes for a compound to pass through the column to the detector is known as its retention time, which is a characteristic identifier for a specific compound under a given set of conditions. etamu.edu Quantitative analysis can be performed by comparing the peak area of this compound in a sample to that of a known standard.

Interactive Table 2: Illustrative GC Conditions for Analysis

| Parameter | Description | Typical Value/Setting | Rationale |

| Column | The tube containing the stationary phase where separation occurs. | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | A standard capillary column offering high resolution for a wide range of volatile organic compounds. fao.org |

| Carrier Gas | The inert gas that moves the sample through the column. | Helium or Nitrogen | Inert gases that do not react with the sample or stationary phase. etamu.edu |

| Inlet Temperature | The temperature of the injection port. | 250 °C | Ensures complete and rapid vaporization of the sample upon injection. fao.org |

| Oven Program | The temperature profile of the column during the analysis. | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min | A temperature gradient allows for the separation of compounds with different boiling points and volatilities. nih.gov |

| Detector | The device that measures the eluting components. | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds and a wide linear response range. gcms.cz |

| Injection Mode | The method of introducing the sample onto the column. | Split injection (e.g., 50:1) | Used for concentrated samples to prevent column overloading and ensure sharp peaks. basicmedicalkey.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used separation technique that employs a liquid mobile phase and a stationary phase packed into a column. humanjournals.comksu.edu.sa It is used for both the identification and quantification of compounds in a mixture and for the purification of substances. b-ac.co.ukijcrt.org

For the analysis of this compound, reversed-phase HPLC is the most common mode. sielc.com In this setup, the stationary phase is non-polar (e.g., silica modified with C18 alkyl chains), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. phcogres.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly with the C18 chains and are retained longer on the column.

HPLC analysis can be performed under isocratic conditions (constant mobile phase composition) or with a gradient elution, where the composition of the mobile phase is changed over time to enhance separation. humanjournals.com Gradient elution, for example by increasing the proportion of the organic solvent (e.g., acetonitrile) over the course of the run, is often used to separate mixtures with components of varying polarities. nih.gov Detection is frequently accomplished using a UV-Vis or a Diode Array Detector (DAD), which can monitor absorbance at one or multiple wavelengths. b-ac.co.uk The aromatic nature of this compound makes it readily detectable by UV absorption.

Beyond analytical purposes, HPLC is also a valuable tool for purification on a preparative scale. ijcrt.org By using larger columns and higher flow rates, a specific compound like this compound can be isolated from a reaction mixture or a natural extract in high purity.

Interactive Table 3: Representative HPLC Parameters for Analysis and Purification

| Parameter | Description | Typical Value/Setting | Rationale |

| Column | The stationary phase used for separation. | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard reversed-phase column providing excellent separation for a wide range of moderately polar to non-polar compounds. phcogres.comnih.gov |

| Mobile Phase | The solvent system pumped through the column. | Gradient of Acetonitrile and Water | A gradient elution improves the resolution of complex mixtures and reduces analysis time. phcogres.comnih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min | A typical analytical flow rate that provides a good balance between separation efficiency and analysis time. |

| Column Temperature | The controlled temperature of the column. | 25-40 °C | Maintaining a constant temperature ensures reproducible retention times. phcogres.com |

| Detector | The device used to detect the separated compounds. | UV Detector (e.g., at 220 nm or 254 nm) or DAD | The aromatic ring of the analyte allows for sensitive detection by UV absorbance. b-ac.co.uk |

| Injection Volume | The amount of sample introduced into the system. | 5-20 µL | A small volume is sufficient for analytical purposes to avoid peak broadening and column overload. |

Mechanistic Studies of P Methoxyphenethyl Acetate Derivatives

Enzyme Inhibition Kinetics and Binding Mechanisms

The interaction of p-methoxyphenethyl derivatives with specific enzymes is a key area of research. Kinetic studies, which measure the rate of enzyme reactions under different conditions, help to elucidate the precise mechanism of inhibition, such as whether an inhibitor competes with the substrate for the enzyme's active site.

Derivatives of p-methoxyphenethylamine have been shown to be potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Kinetic analyses using Lineweaver-Burk plots have revealed different modes of inhibition depending on the specific molecular structure of the derivative. researchgate.netnih.gov

A study investigating a series of methoxy-substituted tyramine (B21549) derivatives found that the mode of inhibition was influenced by the substituents on the molecule. nih.gov For instance, 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (referred to as Ph9), which features dihydroxy substitutions, was identified as a mixed-type inhibitor of mushroom tyrosinase. nih.govresearchgate.netnih.gov This type of inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com In contrast, 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6), which lacks a hydroxyl substituent, was found to be a non-competitive inhibitor. nih.govresearchgate.netnih.gov A non-competitive inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency without blocking substrate binding. dss.go.th

The inhibitory activities of these compounds against mushroom tyrosinase are significantly more potent than the standard inhibitor, kojic acid. nih.govnih.gov Compound Ph9, the mixed-type inhibitor, showed an IC₅₀ value of 0.059 nM, while the non-competitive inhibitor Ph6 had an IC₅₀ of 2.1 nM. nih.govnih.gov For comparison, the IC₅₀ for kojic acid is 16,700 nM. nih.govnih.gov These derivatives also demonstrated high inhibitory activity against human tyrosinase in A375 human melanoma cells. nih.govnih.gov

| Compound | Derivative Structure | Target Enzyme | Inhibition Type | Kᵢ (nM) | IC₅₀ (nM) |

| Ph9 | 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate | Mushroom Tyrosinase | Mixed-Type | 0.093 nih.govresearchgate.netnih.gov | 0.059 nih.govnih.gov |

| Ph6 | 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate | Mushroom Tyrosinase | Non-Competitive | 2.3 nih.govresearchgate.netnih.gov | 2.1 nih.govnih.gov |

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. nih.govplos.org A series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides has been synthesized and evaluated for their AChE inhibitory effects. nih.govpeerj.com

Kinetic analysis performed using Lineweaver-Burk plots demonstrated that the most potent compound in the series, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide (referred to as 5c), acts as a competitive inhibitor of AChE. nih.govpeerj.com Competitive inhibition indicates that the inhibitor molecule binds to the active site of the enzyme, directly competing with the natural substrate, acetylcholine. nih.gov This binding forms an enzyme-inhibitor complex and prevents the substrate from binding. nih.govpeerj.com

Compound 5c exhibited a strong inhibitory activity with an IC₅₀ value of 0.075 µM, which is comparable to the standard drug neostigmine (B1678181) methylsulfate (B1228091) (IC₅₀ 2.038 µM). nih.gov The inhibition constant (Kᵢ) for compound 5c, calculated from Dixon plots, was found to be 2.5 µM. nih.govpeerj.com

| Compound | Derivative Structure | Target Enzyme | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) |

| 5c | N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide | Acetylcholinesterase | Competitive | 2.5 nih.govpeerj.com | 0.075 nih.govpeerj.com |

Alpha-glucosidase is an intestinal enzyme that plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial blood glucose levels in diabetes. nih.govmdpi.com While direct studies on the alpha-glucosidase inhibition kinetics of p-methoxyphenethyl acetate (B1210297) itself are not prominent in the surveyed literature, the general mechanisms of inhibition for this enzyme are well-established through studies of other compounds.

Kinetic analyses, typically using Lineweaver-Burk plots, reveal several types of inhibition for α-glucosidase inhibitors:

Competitive Inhibition: The inhibitor competes with the substrate for the enzyme's active site. Acarbose (B1664774), a commercial antidiabetic drug, is a known competitive inhibitor. ipb.ac.id

Non-Competitive Inhibition: The inhibitor binds to a site other than the active site, reducing the enzyme's efficiency but not preventing substrate binding. The hexane (B92381) extract of Graptophyllum pictum has been shown to exhibit non-competitive inhibition. ipb.ac.id

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition was observed with the ethyl acetate fraction of Graptophyllum pictum. ipb.ac.id

Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

These different kinetic profiles are critical for developing new therapeutic agents, as the type of inhibition can affect the drug's efficacy and interaction with substrates in the body. nih.govnih.gov

Acetylcholinesterase Inhibition Kinetics (Competitive)

Radical and Photochemical Reaction Mechanisms

The methoxy-substituted phenyl ring in p-methoxyphenethyl alcohol and its derivatives makes them active participants in photochemical reactions. These processes often involve the generation of radical intermediates through photoredox catalysis and proton-coupled electron transfer events.

Photoredox catalysis utilizes visible light to excite a photocatalyst, which can then engage in single electron transfer (SET) with a substrate to generate radical intermediates. researchgate.netdiva-portal.org Alcohols, including p-methoxyphenethyl alcohol, can be activated through these pathways for various synthetic transformations. tesisenred.netrsc.org

The process generally begins with the photocatalyst absorbing light to reach an excited state, making it a potent oxidant or reductant. nih.gov In an oxidative cycle, the excited photocatalyst can accept an electron from the electron-rich p-methoxyphenyl group of the alcohol. This SET event generates a radical cation. researchgate.net Subsequent steps, such as deprotonation or C-O bond cleavage, lead to the formation of reactive carbon-centered radicals that can participate in further reactions, like C-C bond formation. rsc.orgnih.gov This strategy has been applied to the deoxygenative arylation of alcohols and the oxidative coupling of alcohols with ethers. rsc.orgnih.gov The activation of C-H bonds adjacent to the oxygen atom in alcohols and ethers can be achieved under mild, oxidant-free conditions using this photoredox approach. researchgate.net

Proton-coupled electron transfer (PCET) is a fundamental mechanism in which both an electron and a proton are transferred in a single kinetic step or in two separate, rapid steps. diva-portal.orgacs.org This pathway is crucial for many chemical and biological redox processes, as it avoids the formation of high-energy charged intermediates that would be generated in a simple electron transfer or proton transfer. acs.org

Photoredox Activation Processes Involving p-Methoxyphenethyl Alcohol

Gas-Phase Elimination Kinetics and Reaction Pathways for Related Compounds

The study of gas-phase elimination reactions of esters, particularly derivatives of phenethyl acetate, provides significant insight into the mechanistic pathways that govern these transformations. The pyrolysis of these compounds typically proceeds through a unimolecular elimination (Ei) mechanism, involving a cyclic six-membered transition state. This process results in the formation of an alkene and a carboxylic acid. For compounds related to p-methoxyphenethyl acetate, such as 1-arylethyl acetates, extensive research has elucidated the influence of substituents on the aromatic ring on the reaction kinetics and pathways.

The gas-phase thermal decomposition of 1-arylethyl acetates leads to the formation of the corresponding styrene (B11656) and acetic acid. datapdf.com This reaction is generally accepted to proceed via a concerted, cyclic transition state where the acetate group's carbonyl oxygen abstracts a β-hydrogen, and the C-O bond cleaves simultaneously. researchgate.netrsc.org

Detailed Research Findings

Kinetic studies on the gas-phase pyrolysis of 1-arylethyl acetates have revealed a strong dependence of the reaction rate on the nature of the substituent on the aryl ring. researchgate.netrsc.org A key finding is the excellent correlation between the logarithm of the relative rate constants (log k/k₀) and Hammett's σ+ constants. scribd.com This correlation indicates that the transition state of the reaction possesses a significant degree of carbocationic character at the α-carbon atom. rsc.orgrsc.org Electron-donating groups on the phenyl ring stabilize this partial positive charge, thereby accelerating the reaction rate, while electron-withdrawing groups have the opposite effect. researchgate.net

For the pyrolysis of 1-arylethyl acetates, a reaction constant (ρ) of -0.66 has been determined, confirming the development of positive charge in the transition state. rsc.orgrsc.org The negative sign of ρ signifies that the reaction is facilitated by electron-releasing substituents. This value is a crucial piece of evidence for the E1-like character of the transition state in these gas-phase eliminations.

The reaction pathway is a cis-elimination, requiring the β-hydrogen and the acetate group to be in a syn-periplanar conformation for the cyclic transition state to form. The pyrolysis is a homogeneous, unimolecular reaction that follows first-order kinetics. researchgate.net The energies of activation for 1-arylethyl acetates are typically in the range of 41.7 to 44.7 kcal/mol, with entropies of activation being relatively small, which is consistent with a tight, cyclic transition state. researchgate.net

In comparison, the pyrolysis of 2-arylethyl acetates shows a much smaller substituent effect, indicating that the electronic nature of the aryl group has a diminished influence when it is further from the reaction center. researchgate.net This further supports the proposed mechanism where the electronic effects are primarily transmitted to the α-carbon.

Data Tables

The following tables summarize kinetic data for the gas-phase pyrolysis of related ester compounds, primarily focusing on 1-arylethyl acetates due to their structural similarity to this compound.

Arrhenius Parameters for the Gas-Phase Pyrolysis of 1-Arylethyl Acetates

| Substituent (in 1-Arylethyl Acetate) | Activation Energy (Ea) (kcal/mol) | Log(A) (s⁻¹) | Reference |

|---|---|---|---|

| p-OCH₃ | 41.7 | 12.5 | researchgate.net |

| p-CH₃ | 42.8 | 12.7 | researchgate.net |

| H | 44.0 | 12.8 | researchgate.net |

| p-Cl | 44.2 | 12.9 | researchgate.net |

| m-OCH₃ | 44.5 | 13.0 | researchgate.net |

Relative Rate Constants for the Gas-Phase Pyrolysis of Substituted Ethyl Acetates

| Substituent (X in AcOCH₂CH₂X) | Relative Rate per β-Hydrogen (at 327 °C) | Reference |

|---|---|---|

| H | 1.0 | rsc.org |

| SiMe₃ | 125 | rsc.org |

| SiEt₃ | 179 | rsc.org |

| GeEt₃ | 108 | rsc.org |

| SiMe₂Ph | 144 | rsc.org |

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and molecular biology for understanding ligand-target interactions.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for agents addressing melanogenesis disorders. nih.gov In silico molecular docking studies have been performed on derivatives of p-methoxyphenethylamine, the amine precursor to the acetate (B1210297), against mushroom tyrosinase (PDB ID: 2Y9X). nih.govresearchgate.net

One study investigated a series of amide derivatives, including 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6). nih.govresearchgate.net This compound, which features the p-methoxyphenethyl moiety, was predicted to bind within the catalytic site of tyrosinase. nih.gov The docking analysis revealed that the para-methoxy phenyl group forms a π-π interaction with the residue His85. researchgate.net Other residues, such as Asn260, Asn81, His244, and Met280, were also identified as important for stabilizing the protein-inhibitor complex. researchgate.net The docking energies for a range of these amide derivatives were calculated to quantify their binding affinities. nih.govresearchgate.net

Table 1: Docking Energies of Methoxy-Substituted Tyramine (B21549) Derivatives against Tyrosinase (2Y9X)

| Compound | Docking Energy (kcal/mol) |

|---|---|

| Ph1 (2-((4-methoxyphenethyl)amino)-2-oxoethyl 3-hydroxybenzoate) | -5.492 |

| Ph2 (2-((4-methoxyphenethyl)amino)-2-oxoethyl 4-hydroxybenzoate) | -4.070 |

| Ph3 (2-((4-methoxyphenethyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate) | -5.850 |

Data sourced from studies on tyramine derivatives containing the 4-methoxyphenethyl structure. researchgate.net

Another investigation focused on coumarin-triazole hybrids also utilized docking against tyrosinase (2Y9X) to authenticate experimental findings. londonmet.ac.uk These studies collectively highlight the utility of molecular docking in identifying key interactions between the enzyme's active site and ligands containing the p-methoxyphenethyl scaffold. nih.govlondonmet.ac.uk

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a primary strategy for managing Alzheimer's disease. peerj.complos.orgnih.gov A series of novel N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, which are derivatives of 4-methoxyphenethylamine (B56431), were synthesized and evaluated for their AChE inhibitory activity. peerj.com

Molecular docking studies for these compounds were carried out against the crystal structure of human AChE (PDB ID: 4PQE) to understand the relationship between their binding affinities and their experimentally determined inhibitory concentrations (IC₅₀). peerj.commdpi.com The study found that N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzenesulfonamide (5c) was a potent inhibitor, and the kinetic mechanism was determined to be competitive. peerj.com The docking simulations provide a structural basis for the observed inhibitory activity, showing how these ligands fit into the enzyme's active site. peerj.com

Table 2: Acetylcholinesterase Inhibitory Activity and Molecular Formula of selected N-(4-methoxyphenethyl) Sulfonamide Derivatives

| Compound | Molecular Formula | AChE Inhibition (IC₅₀ µM) |

|---|---|---|

| 5c (N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzenesulfonamide) | C₁₉H₂₅NO₃S | 0.075 ± 0.001 |

| 5h (N-(4-Methoxyphenethyl)-4-methyl-N-(2-methylbenzyl)benzenesulfonamide) | C₂₄H₂₇NO₃S | Not specified |

Data from a study on synthesized sulfonamides derived from 4-methoxyphenethylamine. peerj.com

Alpha-glucosidase is a target for the management of type II diabetes mellitus, as its inhibition can help control postprandial hyperglycemia. d-nb.info A study involving 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, an ester derivative of p-methoxyphenethyl alcohol, investigated its interaction with α-glucosidase (PDB ID: 3W37) through molecular docking. mdpi.com

The docking results showed that this compound had a good affinity for the enzyme, with a calculated binding energy of -7.16 kcal/mol, compared to the standard drug acarbose (B1664774) at -8.23 kcal/mol. mdpi.com The simulation predicted specific interactions within the enzyme's active site, including two hydrogen bonds: one between the oxygen atom of the ligand's methoxy (B1213986) group and the amino acid residue Ala234, and another between the carbonyl oxygen and Arg552. mdpi.com This provides a molecular-level explanation for the compound's observed inhibitory activity. mdpi.com

In Silico Docking with Acetylcholinesterase (PDB ID: 4PQE)

Quantum Chemical Calculations and Spectroscopic Predictions

Quantum chemical calculations offer a theoretical framework for understanding the electronic structure, geometry, and vibrational frequencies of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. isres.orgimperial.ac.uk It is widely used to optimize molecular geometries and predict a variety of chemical properties. isres.org For molecules containing the p-methoxyphenethyl group, DFT calculations have been utilized to determine ground-state geometries and vibrational frequencies. isres.org

For example, a study on 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole used the B3LYP/6-31G(d) level of theory to perform these calculations. isres.org Such analyses help in confirming molecular structures by comparing theoretical vibrational frequencies with experimental FT-IR spectra. isres.org Furthermore, DFT is used to analyze frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. isres.org

Time-Dependent DFT (TD-DFT) extends this theory to study excited states and electronic transitions, allowing for the prediction of UV-Vis absorption spectra. isres.orguci.edu This method has been applied to calculate the excitation energies of molecules containing the p-methoxyphenethyl scaffold. isres.org

Molecular Orbital PACkage (MOPAC) is a semi-empirical quantum chemistry program based on molecular orbital theory. It is used for calculating molecular structures and properties. aminer.cn One study utilized MOPAC 2000 to investigate the enzymatic condensation reaction between p-methoxyphenethyl alcohol and various short-chain carboxylic acids. aminer.cn In this research, MOPAC was employed to estimate the steric and electrical properties of the substrate molecules by optimizing their structures and calculating the electron density at the carboxylic carbon. aminer.cn These calculations provided a numerical basis to correlate the effects of the substrate's structure with the reaction rate. aminer.cn

Multiconfiguration Self-Consistent Field Theory (CASSCF, CASPT2)

Multiconfiguration Self-Consistent Field (MCSCF) theory is a sophisticated quantum chemical method designed to provide a qualitatively correct description of the electronic structure of molecules, particularly in situations where single-reference methods like Hartree-Fock or Density Functional Theory (DFT) are inadequate. Such situations include the study of excited states, bond-breaking processes, and molecules with significant electronic degeneracy. The Complete Active Space Self-Consistent Field (CASSCF) method is a widely used variant of MCSCF. In CASSCF, the wave function is constructed from a full configuration interaction (CI) within a defined set of "active" orbitals, while both the CI coefficients and the molecular orbital coefficients are simultaneously optimized.

While CASSCF provides a good description of static electron correlation, it often lacks accuracy in accounting for dynamic electron correlation. To address this, the energy obtained from a CASSCF calculation is frequently used as a starting point for a higher-level perturbation theory correction, most commonly the Complete Active Space Second-Order Perturbation Theory (CASPT2). CASPT2 builds upon the CASSCF wave function by including the effects of dynamic correlation through a second-order perturbation treatment, yielding more accurate energies and properties.

Direct computational studies employing CASSCF or CASPT2 specifically on p-methoxyphenethyl acetate are not prominently available in the current body of scientific literature. However, the application of these methods to structurally related molecules highlights their potential utility in understanding the electronic behavior of the p-methoxyphenethyl moiety. For instance, the photodecomposition of 4-methoxyphenyl (B3050149) azide (B81097) has been investigated using CASSCF and MS-CASPT2 (Multi-State CASPT2) to elucidate the reaction mechanism involving nitrene intermediates. scispace.com These calculations helped to map the potential energy surfaces of the ground and excited states, identifying key features like conical intersections that govern the reaction pathways. scispace.com Such an approach could be invaluable in studying potential photochemical reactions or degradation pathways of this compound, providing insights into its stability and reactivity under UV irradiation.

Furthermore, CASSCF methods have been mentioned in the context of studying 4-methoxyphenethyl radical derivatives. researchgate.net This suggests that for processes involving homolytic bond cleavage or the formation of radical species from this compound, CASSCF and subsequent CASPT2 calculations would be the methods of choice to accurately model the electronic rearrangements and energetics.

Theoretical Analysis of Thermodynamic Parameters

The theoretical calculation of thermodynamic parameters provides fundamental insights into the stability, reactivity, and conformational preferences of a molecule. These computations are typically performed using methods rooted in statistical mechanics, often in conjunction with quantum chemical calculations. Parameters such as enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy (G) can be determined for ground states, transition states, and products of a reaction.

For a molecule like this compound, computational methods such as Density Functional Theory (DFT) are commonly employed to calculate these thermodynamic properties. The process generally involves:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculation: Computing the vibrational frequencies of the molecule at its optimized geometry. These frequencies are crucial for calculating the vibrational contributions to the thermodynamic functions.

A computational study on the gas-phase thermal decomposition of 1-phenyl ethyl acetate, a structurally similar compound, utilized DFT (B3LYP/6-31++G**) to investigate the reaction's kinetics and thermodynamics. researchgate.net This study calculated changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the decomposition reaction. researchgate.net A similar methodological approach could be applied to this compound to predict its thermal stability and decomposition products.

Below is a table outlining the key thermodynamic parameters that can be determined through theoretical calculations and their significance.

| Parameter | Symbol | Description |

| Enthalpy of Formation | ΔHf | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It indicates the compound's intrinsic stability. |

| Standard Entropy | S° | A measure of the randomness or disorder of the molecules. It is calculated based on translational, rotational, vibrational, and electronic contributions. |

| Gibbs Free Energy of Formation | ΔGf | The free energy change upon formation from the elements. It is the most definitive indicator of a compound's thermodynamic stability under constant temperature and pressure. |

| Heat Capacity | Cp or Cv | The amount of heat required to raise the temperature of the substance by one degree. |

These parameters are fundamental for chemical process design, safety analysis, and understanding reaction equilibria involving this compound.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are powerful tools for elucidating Structure-Activity Relationships (SAR), providing insights into how a molecule's chemical structure, including specific moieties like the p-methoxyphenethyl group, influences its biological activity. Methods such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations are employed to predict and rationalize the interactions between a ligand and its biological target.

The p-methoxyphenethyl moiety has been incorporated into various molecular scaffolds to probe its influence on biological activity. Computational studies have been instrumental in understanding its role at the atomic level.

In a study of methoxy-substituted tyramine derivatives as tyrosinase inhibitors, several compounds containing the 2-((4-methoxyphenethyl)amino)-2-oxoethyl substructure were synthesized and evaluated. semanticscholar.org The most active compounds were subjected to in silico docking studies with mushroom tyrosinase (PDB ID: 2Y9X) to understand their binding modes. semanticscholar.org For the most active compound, Ph9 (2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl)acrylate), the para-methoxy phenyl moiety was predicted to form a hydrogen bond with the side-chain of residue Asn81. semanticscholar.org This interaction, among others, contributed to its potent inhibitory activity.

| Compound | Target | IC50 (nM) | Key Interactions of the p-Methoxyphenethyl Moiety |

| Ph9 | Mushroom Tyrosinase | 0.059 | H-bond with Asn81 |

| Ph6 | Mushroom Tyrosinase | 2.1 | - |

| Ph5 | Mushroom Tyrosinase | 231 | H-bonds with Asn81 and His85; π-π stacking with His85 |

Data sourced from a study on methoxy-substituted tyramine derivatives. semanticscholar.org

Similarly, computational investigations of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as potential inhibitors of acetylcholinesterase for Alzheimer's disease were conducted. nih.gov Docking studies were performed to correlate the binding affinities of the synthesized compounds with their experimentally determined IC50 values. nih.gov These studies help to rationalize why certain substitutions on the core structure lead to enhanced or diminished activity, guiding the design of more potent inhibitors.

In another research effort, chromone-peptidyl hybrids featuring an N-p-methoxyphenethyl substituent were identified as potential agents against Leishmania donovani. nih.gov In silico studies pinpointed this specific substituent as a crucial player in binding to the target protein, Leishmania donovani calpain-like cysteine peptidase (LdCALP). nih.gov For one of the active compounds (7n), the 4-methoxyphenethyl moiety was predicted to form a hydrogen bond with His793 and a carbon-hydrogen bond with Ser691, anchoring it within the active site. nih.gov The SAR analysis revealed that the presence of the N-p-methoxyphenethyl group was consistently associated with high activity across different chromone (B188151) scaffolds. nih.gov

| Compound | Target | IC50 (µM) | Key Interactions of the p-Methoxyphenethyl Moiety |

| 7c | Leishmania donovani | 9.8 | Crucial for binding (unspecified interactions) |

| 7n | Leishmania donovani | 10 | H-bond with His793; C-H bond with Ser691 |

| 7h | Leishmania donovani | 12 | π-alkyl interactions with Val672 and Val674 |

Data sourced from a study on chromone-peptidyl hybrids. nih.gov

These examples collectively demonstrate the significant role of computational SAR studies in understanding the contribution of the p-methoxyphenethyl group to the biological profiles of various parent molecules. The methoxy group can act as a hydrogen bond acceptor, while the phenyl ring can engage in π-stacking, hydrophobic, and van der Waals interactions, all of which can be modeled and analyzed computationally to guide the rational design of new therapeutic agents.

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways of Esters and Related Aromatic Compounds

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. For aromatic esters like p-methoxyphenethyl acetate (B1210297), the principal abiotic degradation pathways include hydrolysis, photodegradation, and thermal decomposition.

Hydrolysis is a primary chemical reaction that leads to the degradation of aromatic esters in the environment. numberanalytics.comnumberanalytics.com This process involves the cleavage of the ester linkage by reaction with water, resulting in the formation of the parent alcohol (p-methoxyphenethyl alcohol) and carboxylic acid (acetic acid). numberanalytics.com The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and the presence of catalysts. numberanalytics.com

The reaction can proceed under acidic or basic conditions, with the base-catalyzed pathway, often termed saponification, being particularly relevant. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. libretexts.orglibretexts.org This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the alkoxide leaving group (p-methoxyphenoxylate) to form a carboxylic acid. masterorganicchemistry.com The carboxylic acid is subsequently deprotonated by the base to form a carboxylate salt. libretexts.orgmasterorganicchemistry.com This process is generally irreversible under basic conditions. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: In acidic environments, the reaction is typically the reverse of Fischer esterification. libretexts.org The ester's carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by a water molecule. libretexts.orgyoutube.com Following a proton transfer and the elimination of the alcohol, the carboxylic acid is formed. libretexts.org

The hydrolytic stability of esters can be influenced by their chemical structure. Electron-withdrawing groups on the aromatic ring can enhance the rate of hydrolysis by increasing the electrophilicity of the carbonyl carbon. numberanalytics.com Generally, the susceptibility of various functional groups to hydrolysis increases in the following order: aliphatic esters are less stable than aromatic esters, which are in turn less stable than urethanes and amides. specialchem.com

Table 1: Key Factors Influencing Hydrolytic Degradation of Aromatic Esters

| Factor | Influence on Degradation Rate | Mechanism |

| pH | Accelerated at high (basic) and low (acidic) pH. numberanalytics.com | Base-catalyzed saponification or acid-catalyzed hydrolysis. numberanalytics.com |

| Temperature | Increased temperature generally accelerates hydrolysis. numberanalytics.com | Provides activation energy for the reaction. |

| Electronic Effects | Electron-withdrawing groups on the aromatic ring increase the rate. numberanalytics.com | Enhances the electrophilicity of the carbonyl carbon. |

| Steric Effects | Bulky groups near the ester linkage can hinder the reaction. numberanalytics.com | Steric hindrance impedes the approach of the nucleophile. |

Photo-oxidative Degradation: The combined action of light and oxygen can lead to the degradation of polymers and other organic molecules, a process known as photo-oxidation. wikipedia.org For aromatic compounds, this process is initiated by the absorption of UV radiation, which can lead to the formation of free radicals. wikipedia.org These radicals react with oxygen in a series of chain reactions, causing the breaking of polymer chains (chain scission) and making materials more brittle. wikipedia.org The photo-oxidation of the aromatic core of similar compounds, like polyethylene (B3416737) terephthalate (B1205515) (PET), results in its step-wise oxidation. wikipedia.org The degradation of aromatic carboxylic acids via UV/H₂O₂ processes has been shown to be influenced by the compound's structure, with degradation rates decreasing as the number of hydroxyl groups on the ring increases. acs.org

Thermal Degradation: High temperatures can cause the thermal decomposition of aromatic esters. Studies on aromatic poly(ester-imide)s show that significant weight loss begins at temperatures around 520°C. researchgate.net The initial step in the thermal degradation of these polymers is often the cleavage of the ester linkage, which can start at temperatures as low as 350-450°C. researchgate.netntu.edu.tw The complete degradation of most aromatic esters occurs by 350°C, although some highly stable structures can withstand temperatures up to 530°C. mdpi.com The degradation mechanism can be complex, sometimes occurring in multiple steps. mdpi.com

The hydrolysis of esters, both acid- and base-catalyzed, is fundamentally a nucleophilic acyl substitution reaction. libretexts.orglibretexts.org In this mechanism, a nucleophile (like water or a hydroxide ion) attacks the carbonyl carbon, leading to the substitution of the alkoxy group (-OR'). This proceeds through a tetrahedral intermediate rather than a direct, one-step displacement characteristic of a classical SN2 reaction. masterorganicchemistry.com